Pipotiazine
Description
Pipotiazine, also known as pipothiazine, is a typical antipsychotic of the phenothiazine class. It is primarily used for the treatment of schizophrenia and other psychotic disorders. This compound is known for its long-acting injectable formulation, which makes it suitable for maintenance therapy in chronic, non-agitated schizophrenic patients .
Properties
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S2/c1-25(2)32(29,30)20-8-9-24-22(18-20)27(21-6-3-4-7-23(21)31-24)14-5-13-26-15-10-19(11-16-26)12-17-28/h3-4,6-9,18-19,28H,5,10-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHSQGEWSNUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192913 | |
| Record name | Pipotiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipotiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.27e-02 g/L | |
| Record name | Pipotiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
39860-99-6 | |
| Record name | Pipotiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39860-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipotiazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039860996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipotiazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pipotiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipotiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPOTIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L903J9JPYV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pipotiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Structural Overview and Synthetic Design
Molecular Architecture
Pipotiazine (IUPAC: 10-[3-[4-(2-hydroxyethyl)piperidino]propyl]-N,N-dimethylphenothiazine-2-sulfonamide) features a phenothiazine core substituted at position 2 with a sulfonamide group and at position 10 with a 3-[4-(2-hydroxyethyl)piperidino]propyl side chain. The phenothiazine scaffold is synthesized via Ullmann-type condensation, while the side chain is introduced through nucleophilic alkylation (Figure 1).
Synthetic Methodologies
Phenothiazine Core Synthesis
The phenothiazine backbone is synthesized by condensing 2-chlorophenothiazine with sulfur in the presence of a copper catalyst (Ullmann reaction). Key parameters include:
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| 2-Chlorophenothiazine | Cu powder, 180°C, 12 hr | 72 |
| Sulfur | NMP solvent, inert atmosphere | — |
Critical Note : Excess sulfur improves cyclization but risks over-sulfonation.
Sulfonamide Functionalization
Sulfonation at position 2 is achieved using chlorosulfonic acid, followed by amidation with dimethylamine:
Sulfonation :
$$ \text{Phenothiazine} + \text{ClSO}_3\text{H} \rightarrow \text{Phenothiazine-2-sulfonyl chloride} $$
Yield: 68% (anhydrous dichloromethane, 0°C).Amidation :
$$ \text{Sulfonyl chloride} + (\text{CH}3)2\text{NH} \rightarrow \text{Phenothiazine-2-sulfonamide} $$
Yield: 85% (triethylamine, room temperature).
Side-Chain Synthesis and Attachment
The 3-[4-(2-hydroxyethyl)piperidino]propyl side chain is prepared via a four-step sequence:
Step 1: Piperidine Hydroxyethylation
4-Piperidinol reacts with ethylene oxide under basic conditions:
$$ \text{4-Piperidinol} + \text{C}2\text{H}4\text{O} \xrightarrow{\text{NaOH}} \text{4-(2-Hydroxyethyl)piperidine} $$
Yield: 89% (ethanol reflux, 6 hr).
Step 2: Propyl Chain Elongation
The piperidine derivative undergoes alkylation with 1-bromo-3-chloropropane:
$$ \text{4-(2-Hydroxyethyl)piperidine} + \text{BrCH}2\text{CH}2\text{CH}2\text{Cl} \rightarrow \text{3-Chloropropyl-4-(2-hydroxyethyl)piperidine} $$
Yield: 76% (K$$2$$CO$$_3$$, acetonitrile, 60°C).
Step 3: Nucleophilic Attachment to Phenothiazine
The chloropropyl intermediate displaces the phenothiazine’s hydrogen at position 10:
$$ \text{Phenothiazine-2-sulfonamide} + \text{3-Chloropropyl-4-(2-hydroxyethyl)piperidine} \xrightarrow{\text{NaH}} \text{this compound} $$
Yield: 63% (DMF, 80°C, 24 hr).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Post-synthesis purification and quantification employ reverse-phase HPLC with fluorescence detection:
| Parameter | Value |
|---|---|
| Column | Spherosil XOA 600 (5 µm) |
| Mobile Phase | Diisopropyl ether-isooctane (7:3) + 0.2% triethylamine |
| Detection Limit (Plasma) | 0.25 ng/mL |
| Recovery Rate | 98.5% |
This method ensures ≤5% coefficient of variation, critical for pharmacokinetic studies.
Challenges and Optimizations
Side-Chain Steric Effects
The bulky 4-(2-hydroxyethyl)piperidine group necessitates prolonged reaction times for complete alkylation (24 hr vs. 12 hr for simpler side chains). Microwave-assisted synthesis reduces this to 8 hr but risks decomposition.
Sulfonamide Stability
The sulfonamide moiety is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are mandatory during amidation.
Chemical Reactions Analysis
Pipotiazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: This compound can undergo substitution reactions, particularly at the phenothiazine ring, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clinical Applications
1. Treatment of Schizophrenia
Pipotiazine is primarily indicated for the management of chronic schizophrenia. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine (D1, D2, D3, D4) and serotonin (5-HT1, 5-HT2), which contribute to its antipsychotic effects. The drug has been shown to reduce symptoms associated with both positive and negative aspects of schizophrenia, although it can lead to extrapyramidal side effects .
2. Depot Formulation: this compound Palmitate
This compound palmitate is a long-acting injectable formulation that provides a sustained release of the drug over several weeks. This formulation is particularly beneficial for patients with a history of non-adherence to oral medications. A study indicated that patients switched from this compound palmitate to oral antipsychotics experienced significant clinical deterioration, highlighting the importance of depot formulations in maintaining stability in schizophrenia treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that peak plasma concentrations are reached within one hour after administration, followed by a rapid decline. When administered intramuscularly as this compound palmitate, steady-state concentrations are achieved within two months . This pharmacokinetic behavior supports its use as a long-acting treatment option.
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | 41.8 ng/ml (oral) |
| Time to Peak | 1 hour |
| Steady State Achieved | 2 months (IM injection) |
Efficacy and Safety
This compound has been compared with other antipsychotic drugs in randomized controlled trials. The findings suggest that while it is effective in managing schizophrenia symptoms, its efficacy is comparable to other depot formulations like haloperidol and risperidone. However, it is associated with a higher incidence of extrapyramidal side effects .
Case Study Insights
A notable case study reported prolonged extrapyramidal symptoms lasting over six months following the administration of this compound palmitate. This highlights the potential for long-term side effects even after discontinuation of the drug . Additionally, another study focusing on patients who switched from this compound palmitate noted increased hospitalization rates among those who transitioned to oral medications compared to those who remained on depot treatments .
Non-Clinical Applications
1. Corrosion Inhibition
Recent studies have explored the application of this compound beyond psychiatric uses, particularly its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Research showed that this compound could inhibit corrosion effectively, achieving up to 73% efficiency at a concentration of 1000 ppm. This application opens avenues for utilizing pharmaceutical compounds in materials science .
Mechanism of Action
Pipotiazine acts as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the antipsychotic properties of the drug. Additionally, it antagonizes serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2 receptors, and muscarinic receptors (M1/M2). These interactions help normalize dopamine activity in the cortical regions, reduce psychotic symptoms, and mitigate extrapyramidal side effects .
Comparison with Similar Compounds
Pipotiazine is similar to other phenothiazine derivatives such as chlorpromazine, fluphenazine, and perphenazine. this compound is less sedating and has a lower propensity for causing hypotension compared to chlorpromazine. It also has a higher incidence of extrapyramidal reactions compared to some other phenothiazines .
Similar Compounds
- Chlorpromazine
- Fluphenazine
- Perphenazine
- Thioridazine
- Trifluoperazine
This compound’s unique long-acting injectable formulation makes it particularly suitable for maintenance therapy in chronic schizophrenia, distinguishing it from other phenothiazines .
Biological Activity
Pipotiazine is a phenothiazine derivative primarily used as an antipsychotic medication for managing chronic, non-agitated schizophrenia. This article explores its biological activity, mechanisms, clinical implications, and relevant case studies.
This compound acts as an antagonist on various neurotransmitter receptors, which contributes to its therapeutic effects and side effects. Its primary actions include:
- Dopaminergic Receptors : It primarily targets D2 dopamine receptors, inhibiting dopamine activity in the limbic system and affecting both positive and negative symptoms of schizophrenia .
- Serotonergic Receptors : this compound also antagonizes 5-HT1 and 5-HT2 receptors, which may help mitigate anxiety and depressive symptoms while reducing extrapyramidal side effects commonly associated with antipsychotics .
- Histaminergic Receptors : It interacts with H1 receptors, contributing to sedation and potential weight gain .
- Alpha Receptors : The drug exhibits antisympathomimetic properties by blocking alpha1 and alpha2 receptors, leading to effects such as hypotension and sedation .
Pharmacokinetics
This compound is administered via intramuscular injection as a depot formulation, allowing for prolonged release and sustained therapeutic effects. Key pharmacokinetic properties include:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.9896) |
| Blood-Brain Barrier Penetration | High (0.9461) |
| Caco-2 Permeability | Moderate (0.6479) |
| CYP450 Substrate | Yes (varies by isoenzyme) |
| Renal Organic Cation Transporter | Non-inhibitor (0.6426) |
These properties indicate that this compound effectively crosses the blood-brain barrier while having a low propensity for significant drug-drug interactions through CYP450 enzymes .
Case Studies
-
Long-term Effects of Depot Treatment :
A study involving 205 patients who were switched from this compound due to market withdrawal showed that 31.5% discontinued the new medication within a year, with significant rates of acute care required among those switched to atypical long-acting injections compared to typical depot formulations . -
Extrapyramidal Side Effects :
A case report highlighted prolonged extrapyramidal symptoms lasting over six months after cessation of this compound palmitate, indicating the potential for long-lasting side effects even after discontinuation . -
Switching Antipsychotics :
In a naturalistic study of 17 patients switched from this compound palmitate, those who transitioned to oral antipsychotics experienced a five-fold increase in hospitalization rates compared to those who switched to another depot formulation, emphasizing the importance of continuity in treatment modality for stable patients .
Q & A
Q. Methodological Answer :
- Quantitative component : Retrospective chart review for clinical outcomes (e.g., hospitalizations).
- Qualitative component : Semi-structured interviews exploring patient perceptions of transition stressors.
- Integration : Use a convergent design to triangulate themes (e.g., adherence barriers) with quantitative adherence metrics. Validate findings via member checking and inter-coder reliability tests .
Advanced Research Question: What ethical considerations are paramount when designing studies on discontinued antipsychotics like this compound?
Q. Methodological Answer :
- Informed consent : Disclose risks of switching therapies (e.g., relapse, withdrawal effects).
- Equipoise : Justify historical comparator arms given this compound’s withdrawal.
- Data transparency : Publish negative outcomes to mitigate publication bias.
Reference frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study aims with patient welfare .
Advanced Research Question: How can biomarkers (e.g., prolactin levels, neuroimaging) enhance mechanistic studies of this compound’s long-term effects?
Q. Methodological Answer :
- Prolactin monitoring : Correlate serum levels with D2 receptor occupancy via SPECT/PET imaging.
- Longitudinal neuroimaging : Track structural changes (e.g., cortical thinning) in patients with prolonged exposure.
- Omics integration : Combine proteomic data with clinical outcomes to identify predictors of metabolic side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
